molecular formula C8H7ClO2 B1589374 2-Chloro-6-methoxybenzaldehyde CAS No. 29866-54-4

2-Chloro-6-methoxybenzaldehyde

Cat. No. B1589374
CAS RN: 29866-54-4
M. Wt: 170.59 g/mol
InChI Key: UHXUZNJCLHADGD-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7ClO2 . It is used in various chemical reactions due to its structure and properties .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxybenzaldehyde consists of an aromatic ring substituted with a chlorine atom, a methoxy group, and a formyl group . The InChI code for this compound is 1S/C8H7ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-6-methoxybenzaldehyde is a solid compound . Its molecular weight is 170.6 g/mol . The compound’s InChI code is 1S/C8H7ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 .

Scientific Research Applications

Spectroscopic Studies

  • 2-Chloro-6-methoxybenzaldehyde has been used in spectroscopic studies, such as in the synthesis of specific compounds like 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, characterized by various spectroscopic techniques (Özay et al., 2013).

Synthesis of Derivatives

  • The compound plays a role in the synthesis of derivatives, like chalcone derivatives, where its halogenated forms are utilized to evaluate their antioxidant activity (Rijal et al., 2022).

Pharmaceutical and Industrial Applications

  • In the pharmaceutical and industrial sectors, its derivatives, specifically methoxybenzaldehydes, have medicinal properties and roles in flavoring in food and cosmetics (Kundu & Mitra, 2016).

Catalysis

  • Used in the formation of catalysts, for example, encapsulating molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, which aids in the oxidation of alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).

Photochemistry

  • Its derivatives have been studied for their UV-induced conformational isomerization and photochemistry, highlighting their relevance in various fields like fragrance industry, agrochemicals, and drug manufacturing (Ildiz et al., 2019).

Organic Synthesis

  • Plays a role in organic synthesis processes, like the improved and scalable synthesis of compounds such as 6-hydroxybenzofuran, demonstrating its importance in chemical manufacturing (Song et al., 2016).

Quantum Mechanical Studies

  • Utilized in quantum mechanical studies to understand reactions, like the acetalization of 2-methoxybenzaldehyde using halogen acid catalysts (Yusuf et al., 2019).

Antimicrobial and Antifungal Activities

  • Its derivatives exhibit antimicrobial and antifungal activities, as seen in Schiff bases of 2-Hydroxy-4-methoxybenzaldehyde, highlighting its potential in medical applications (Harohally et al., 2017).

Safety And Hazards

The safety data sheet for 2-Chloro-6-methoxybenzaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing in the mist or vapors of this compound, and it should be handled with appropriate protective equipment .

properties

IUPAC Name

2-chloro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUZNJCLHADGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450012
Record name 2-Chloro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxybenzaldehyde

CAS RN

29866-54-4
Record name 2-Chloro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-6-fluorobenzaldehyde (51.5 g., 0.030 mole) was taken into 500 ml. of methanol. Sodium hydroxide (14.4 g., 0.35 mole) was added and the stirred reaction mixture heated to reflux for 3 hours. The mixture was cooled to room temperature, and the volume reduced to 200 ml. by distillation in vacuo. Water (400 ml.) and methylene chloride (200 ml.) were added and the two phase system equilibrated. The organic phase was separated and the aqueous phase extracted with two additional 100 ml. portions of methylene chloride. The combined organic layers were dried over anhydrous sodium sulfate, filtered and the methylene chloride removed by distillation at atmospheric pressure with displacement by hexane (450 ml.) to a final volume of 300 ml. The product layer, initially present as an oil, began to crystallize at 45° C. The mixture was cooled to room temperature, granulated for 16 hours, and filtered to yield 2-chloro-6-methoxybenzaldehyde [35.6 g., 64.2%; Rf 0.2 (CHCl 3)].
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MT Rispens, A Manfredi, G Pozzi, S Banfi… - Journal of Molecular …, 1998 - Elsevier
… Pyrrole was condensed with 2-chloro-6-methoxybenzaldehyde 6 (see experimental part) according to modified Lindsey's procedure [20]. 5,10,15,20-Tetrakis(2-chloro-6-methoxyphenyl)…
Number of citations: 16 www.sciencedirect.com
S Banfi, A Manfredi, F Montanari, G Pozzi… - Journal of Molecular …, 1996 - Elsevier
… Porphyrin 6 was synthesized by mixed condensation of 2-chloro-6-methoxybenzaldehyde 10 and 2,6-dichlorobenzaldehyde with pyrrole (molar ratios 1 : 3 : 41, followed by deprotection …
Number of citations: 12 www.sciencedirect.com
S Bertini, A De Cupertinis, C Granchi, B Bargagli… - European journal of …, 2011 - Elsevier
… The synthesis of compounds 2b–d started from 3-bromo-2-chloro-6-methoxybenzaldehyde (3) [18], as shown in Scheme 1. When compound 3 was submitted to a single cycle of Pd-…
Number of citations: 34 www.sciencedirect.com

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